2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Description
This compound is a synthetic small molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-chlorophenyl group at position 6 and a sulfamoylphenyl-ethylacetamide moiety at position 2. The imidazothiazole scaffold is known for its bioactivity in medicinal chemistry, particularly in anticancer and enzyme inhibitory applications .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c22-16-5-3-15(4-6-16)19-12-26-17(13-30-21(26)25-19)11-20(27)24-10-9-14-1-7-18(8-2-14)31(23,28)29/h1-8,12-13H,9-11H2,(H,24,27)(H2,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBVMGPLMNWIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the chlorophenyl and sulfamoylphenyl groups. Common reagents used in these reactions include chlorinating agents, thionating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antibacterial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H18ClN3O2S
- Molecular Weight : 363.87 g/mol
Antiviral Activity
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antiviral properties. For instance:
- A study synthesized various derivatives and evaluated their effectiveness against several viruses. One derivative exhibited moderate antiviral activity against influenza A virus strains with an EC50 value of 9 µM in HeLa cells .
- Another study highlighted the compound's potential against RNA viruses, reporting cytotoxic concentrations ranging from >100 µM to 20 µM .
Anticancer Activity
The anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives has been extensively documented:
- A derivative similar to the compound under discussion demonstrated potent cytotoxicity across the NCI-60 cancer cell panel with GI50 values ranging from 1.4 to 4.2 µM .
- Specific studies have reported IC50 values in the submicromolar range against various cancer cell lines such as murine leukemia and human cervix carcinoma .
Antibacterial Activity
The antibacterial properties of imidazo[2,1-b][1,3]thiazole compounds are also noteworthy:
- The compound has shown effectiveness against Gram-positive and Gram-negative bacteria in vitro. For example, derivatives have been tested for their ability to inhibit bacterial growth, demonstrating promising results .
Case Studies and Research Findings
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Antiviral Mechanism : The imidazo[2,1-b][1,3]thiazole scaffold may disrupt viral replication processes or inhibit viral entry into host cells.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptotic proteins.
- Antibacterial Mechanism : It likely interferes with bacterial cell wall synthesis or disrupts metabolic pathways essential for bacterial survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the imidazothiazole core, substituents, or terminal functional groups. Key comparisons are summarized below:
Imidazothiazole Derivatives with Halogen-Substituted Aromatic Rings
- 2-[6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide () :
- Replacing the 4-chlorophenyl group with 4-fluorophenyl reduces steric bulk but maintains electron-withdrawing properties.
- Derivatives of this compound (e.g., hydrazinecarbothioamides 4a–f ) exhibited acetylcholinesterase (AChE) inhibitory activity (IC50 values: 0.8–3.2 μM), suggesting that halogen choice impacts enzyme binding .
- The fluorinated analog showed lower cytotoxicity than the chlorinated version in preliminary assays, indicating that chlorine enhances bioactivity in certain contexts .
N-Substituted Acetamide Derivatives
- N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a, 5l; ) :
- Compound 5l (4-chlorophenyl variant) demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM).
- In contrast, the unsubstituted phenyl analog (5a ) showed weaker VEGFR2 inhibition (3.76% vs. 5.72% for 5l at 20 μM), highlighting the critical role of the 4-chloro substituent in enhancing target affinity .
Sulfamoylphenyl-Containing Analogs
- 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8; ): This compound shares the sulfamoylphenylacetamide moiety but replaces the imidazothiazole core with a benzo[d]thiazole system. IR and NMR data (e.g., C=O stretch at 1689 cm<sup>-1</sup>, NH peaks at δ 9.9–10.6 ppm) confirm hydrogen-bonding capacity, similar to the target compound. However, its biological activity remains uncharacterized .
Key Observations:
- Chlorine vs. Fluorine Substitution : The 4-chlorophenyl group in the target compound likely enhances cytotoxicity compared to fluorinated analogs due to increased lipophilicity and steric effects .
- Sulfamoylphenyl Role : The sulfamoyl group may improve solubility or target engagement (e.g., carbonic anhydrase inhibition), though this requires validation .
- Core Structure Impact : Imidazothiazole derivatives generally exhibit stronger anticancer activity than benzo[d]thiazole analogs, as seen in 5l vs. 8 .
Q & A
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves bond lengths/angles (e.g., C–Cl bond geometry in the 4-chlorophenyl group) .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds between sulfamoyl and solvent molecules).
- Powder XRD : Verifies batch-to-batch crystallinity consistency .
Advanced Question: How is the compound’s environmental impact assessed in biological assays?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
